molecular formula C12H8ClFO B3059799 3-Chloro-5-(2-fluorophenyl)phenol CAS No. 1261969-58-7

3-Chloro-5-(2-fluorophenyl)phenol

Cat. No. B3059799
CAS RN: 1261969-58-7
M. Wt: 222.64
InChI Key: VDHDZHOOPKAUOP-UHFFFAOYSA-N
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Description

3-Chloro-5-(2-fluorophenyl)phenol is a chemical compound with the CAS Number: 1261969-58-7 and a molecular weight of 222.65 . Its IUPAC name is 5-chloro-2’-fluoro [1,1’-biphenyl]-3-ol .


Molecular Structure Analysis

The linear formula of 3-Chloro-5-(2-fluorophenyl)phenol is C12H8ClFO . The InChI code is 1S/C12H8ClFO/c13-9-5-8 (6-10 (15)7-9)11-3-1-2-4-12 (11)14/h1-7,15H .

Scientific Research Applications

Phenolic Compound Applications

  • Antioxidant and Biological Activities : Phenolic compounds like Chlorogenic Acid (CGA) exhibit a range of biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, and neuroprotective activities. These properties make them potential candidates for therapeutic applications and as natural food additives to replace synthetic antibiotics (Naveed et al., 2018).

Synthetic Applications

  • Herbicidal Activities : Derivatives of phenolic compounds have been synthesized and tested for their herbicidal activities. Some derivatives exhibit high inhibitory activities against certain dicotyledonous plants, suggesting their potential use in developing selective herbicides (Hu et al., 2015).
  • Molecular Geometry and Chemical Reactivity Studies : The synthesis and analysis of phenolic derivatives provide insights into their molecular geometry, chemical reactivity, and photophysical properties. These studies are crucial for understanding the compound's interactions and stability, which can be applied in various chemical and pharmaceutical fields (Satheeshkumar et al., 2017).

Antimicrobial and Antibacterial Activities

  • Antibacterial Compound Studies : Phenolic compounds have shown potential as antibacterial agents. Studies on compounds like 2-chloro-5-fluoro phenol have demonstrated antibacterial activity against various bacterial strains, making them candidates for pharmaceutical applications (Vidhya et al., 2020).

Anticancer Activities

  • Schiff Bases and Anticancer Activity : Schiff bases derived from phenolic compounds have been synthesized and evaluated for their anticancer activities. Some compounds have shown promising results against cancer cell lines, indicating their potential in cancer therapy (Uddin et al., 2020).

Polymerization and Material Science

  • Oxidative Polymerization : The oxidative polymerization of phenolic compounds has been explored for producing polymers with potential applications in material science (Hyun et al., 1988).

properties

IUPAC Name

3-chloro-5-(2-fluorophenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFO/c13-9-5-8(6-10(15)7-9)11-3-1-2-4-12(11)14/h1-7,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHDZHOOPKAUOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)Cl)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10685842
Record name 5-Chloro-2'-fluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(2-fluorophenyl)phenol

CAS RN

1261969-58-7
Record name [1,1′-Biphenyl]-3-ol, 5-chloro-2′-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261969-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2'-fluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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